2-(1,3-benzothiazol-2-ylamino)-6-(propan-2-yl)pyrimidin-4(3H)-one
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Overview
Description
2-(1,3-benzothiazol-2-ylamino)-6-(propan-2-yl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound’s structure includes a benzothiazole moiety and a pyrimidinone ring, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylamino)-6-(propan-2-yl)pyrimidin-4(3H)-one typically involves the following steps:
Formation of Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenating agent.
Formation of Pyrimidinone Ring: The pyrimidinone ring can be synthesized by the condensation of an appropriate β-diketone with guanidine or its derivatives.
Coupling Reaction: The final step involves the coupling of the benzothiazole moiety with the pyrimidinone ring under suitable conditions, such as the presence of a base and a solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylamino)-6-(propan-2-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylamino)-6-(propan-2-yl)pyrimidin-4(3H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylamino)-6-methylpyrimidin-4(3H)-one
- 2-(1,3-benzothiazol-2-ylamino)-6-ethylpyrimidin-4(3H)-one
Uniqueness
The uniqueness of 2-(1,3-benzothiazol-2-ylamino)-6-(propan-2-yl)pyrimidin-4(3H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for further research.
Properties
Molecular Formula |
C14H14N4OS |
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Molecular Weight |
286.35 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylamino)-4-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H14N4OS/c1-8(2)10-7-12(19)17-13(15-10)18-14-16-9-5-3-4-6-11(9)20-14/h3-8H,1-2H3,(H2,15,16,17,18,19) |
InChI Key |
WGQATDHTVRUJLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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